Product packaging for Acetamide, 2-(diphenylphosphinyl)-N-ethyl-(Cat. No.:CAS No. 117107-52-5)

Acetamide, 2-(diphenylphosphinyl)-N-ethyl-

Cat. No.: B12913744
CAS No.: 117107-52-5
M. Wt: 287.29 g/mol
InChI Key: CGYYMVYKABNOTN-UHFFFAOYSA-N
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Description

Acetamide, 2-(diphenylphosphinyl)-N-ethyl- is a useful research compound. Its molecular formula is C16H18NO2P and its molecular weight is 287.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-(diphenylphosphinyl)-N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(diphenylphosphinyl)-N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18NO2P B12913744 Acetamide, 2-(diphenylphosphinyl)-N-ethyl- CAS No. 117107-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117107-52-5

Molecular Formula

C16H18NO2P

Molecular Weight

287.29 g/mol

IUPAC Name

2-diphenylphosphoryl-N-ethylacetamide

InChI

InChI=1S/C16H18NO2P/c1-2-17-16(18)13-20(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,18)

InChI Key

CGYYMVYKABNOTN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Acetamide, 2 Diphenylphosphinyl N Ethyl

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Acetamide (B32628), 2-(diphenylphosphinyl)-N-ethyl- reveals two primary disconnection points, suggesting two main synthetic strategies. The first involves the formation of the amide bond, while the second focuses on the creation of the carbon-phosphorus bond.

Scheme 1: Retrosynthetic Analysis of Acetamide, 2-(diphenylphosphinyl)-N-ethyl-

Retrosynthetic analysis showing two disconnection pathways for the target molecule. Pathway A shows the disconnection of the amide bond, leading to 2-(diphenylphosphinyl)acetic acid and <a href=diphenylphosphine (B32561)

Pathway A: Amide Bond Disconnection This approach disconnects the amide linkage, identifying 2-(diphenylphosphinyl)acetic acid and ethylamine as the primary precursors. This is a classical and direct approach to amide formation.

Pathway B: Carbon-Phosphorus Bond Disconnection This alternative strategy involves the formation of the C-P bond. The precursors identified through this disconnection are an N-ethyl-2-haloacetamide (such as N-ethyl-2-chloroacetamide) and a suitable diphenylphosphine nucleophile, such as the diphenylphosphine oxide anion.

Classical Organic Synthesis Approaches to the Phosphinyl-Amide Moiety

Established organic synthesis methods provide a reliable foundation for the preparation of Acetamide, 2-(diphenylphosphinyl)-N-ethyl-.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. In the context of the target molecule, this involves the reaction of 2-(diphenylphosphinyl)acetic acid with ethylamine. chachkov.rufishersci.co.uk

A common method to facilitate this reaction, which can be sluggish if the reactants are mixed directly, is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. fishersci.co.uk The reaction of 2-(diphenylphosphoryl)acetyl chloride with an amine is a known method for forming similar carbamoylmethylphosphine oxides. chachkov.ru

Scheme 2: Synthesis via Amidation of 2-(diphenylphosphinyl)acetic acid

Two-step reaction scheme. Step 1 shows the conversion of 2-(diphenylphosphinyl)acetic acid to 2-(diphenylphosphoryl)acetyl chloride using a chlorinating agent like thionyl chloride. Step 2 shows the reaction of the acyl chloride with ethylamine in the presence of a base to form the final product, Acetamide, 2-(diphenylphosphinyl)-N-ethyl-.

The reaction is typically carried out in an inert solvent, and a base is often added to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Alternatively, coupling agents can be used to facilitate the direct amidation of the carboxylic acid with the amine, avoiding the need to isolate the acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). growingscience.com

Table 1: Representative Conditions for Amide Coupling Reactions

Carboxylic AcidAmineCoupling Agent/MethodSolventBaseYieldReference
2-Benzoylbenzoic acid3-MethoxybenzohydrazideHATUDMFDIPEAHigh growingscience.com
General Carboxylic AcidGeneral AmineEDC, HOBtDMFDIEAGood fishersci.co.uk
Phenylacetic AcidBenzylamineNiCl2Toluene-85% libretexts.org

This table presents data for similar amide coupling reactions to illustrate typical conditions.

This approach involves the formation of the carbon-phosphorus bond. A plausible method is the reaction of an N-ethyl-2-haloacetamide, such as N-ethyl-2-chloroacetamide, with a diphenylphosphine oxide salt. The synthesis of N-substituted-2-chloroacetamides is a well-established procedure, typically involving the reaction of the corresponding amine with chloroacetyl chloride. chemguide.co.uknih.gov

Scheme 3: Synthesis via Phosphinylation of N-ethyl-2-chloroacetamide

Two-step reaction scheme. Step 1 shows the synthesis of N-ethyl-2-chloroacetamide from ethylamine and chloroacetyl chloride. Step 2 shows the reaction of N-ethyl-2-chloroacetamide with a diphenylphosphine oxide anion to yield the final product.

This nucleophilic substitution reaction would likely be carried out in a suitable aprotic solvent. The diphenylphosphine oxide anion can be generated in situ by treating diphenylphosphine oxide with a strong base.

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. libretexts.orgmdpi.com The application of microwave energy can be particularly beneficial for amide bond formation. The synthesis of various acetamide derivatives has been successfully achieved using microwave assistance, highlighting its potential for the preparation of the target compound. growingscience.comnih.gov

In a typical microwave-assisted amidation, the carboxylic acid, amine, and a coupling agent (if necessary) are mixed in a suitable solvent and subjected to microwave irradiation at a controlled temperature and time.

Table 2: Examples of Microwave-Assisted Amide Synthesis

Reactant 1Reactant 2ConditionsTimeYieldReference
N-acylisatinAniline derivativesSolid-stateShortHigh nih.gov
Chloroacetyl chloride precursorAminesCH3CN, 65-70°C-Good growingscience.com
6-hydroxy-2-oxo-2H-chromene-4-carbaldehydeSelenium dioxideDMF, 120°C6 min97%

This table provides examples of related microwave-assisted reactions, demonstrating the efficiency of this technique.

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. The formation of amide bonds is a well-explored area in flow chemistry.

Stereoselective Synthesis Considerations for Related Analogues

The synthesis of analogues of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- where the phosphorus atom is a stereocenter (P-chiral or P-stereogenic compounds) presents a significant synthetic challenge. The control of the three-dimensional arrangement of substituents around the phosphorus atom is crucial as it can significantly influence the biological activity and chemical properties of the molecule.

The synthesis of P-stereogenic phosphinamides, which are structurally related to the target compound, has been a focus of research. These chiral phosphorus compounds are valuable as chiral ligands in asymmetric catalysis or as organocatalysts themselves. Achieving high enantioselectivity in their synthesis is a key objective.

One common strategy for the stereoselective synthesis of P-chiral phosphine (B1218219) oxides and phosphinamides involves the use of chiral auxiliaries. An efficient method utilizes (1S,2S)-2-aminocyclohexanol as a chiral auxiliary. This multi-step process involves:

Highly diastereoselective formation of a P(V) oxazaphospholidine.

Diastereoselective ring-opening of the oxazaphospholidine oxide with organometallic reagents, which proceeds with an inversion of configuration at the phosphorus center.

Cleavage of the remaining P-O bond to yield the enantiomerically enriched phosphine oxide.

Interestingly, starting with a P(III) phosphine precursor can lead to the opposite P-epimer of the oxazaphospholidine, providing access to both enantiomers of the final product. This flexibility is particularly advantageous for synthesizing sterically hindered phosphine oxides.

Another approach involves the catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylimines. This method has been successfully employed for the synthesis of α-chiral amines and can be adapted for creating P-chiral centers. The use of chiral ligands, such as Me-DuPHOS monoxide in complex with copper(I), can induce high enantioselectivity in the addition of the organozinc reagent to the imine, leading to the formation of the desired stereoisomer in high yield and enantiomeric excess.

The table below summarizes some research findings on the stereoselective synthesis of related phosphinyl compounds.

Precursor/MethodChiral Moiety/CatalystProduct TypeKey Findings
P(V) oxazaphospholidine ring-opening(1S,2S)-2-aminocyclohexanolP-chiral phosphine oxidesHighly diastereoselective ring-opening with inversion of configuration at the phosphorus atom. Access to both enantiomers by starting with either P(V) or P(III) precursors. dur.ac.uk
Asymmetric addition to N-phosphinoyliminesMe-DuPHOS monoxide·Cu(I)α-chiral aminesIn situ generation of the imine followed by catalytic asymmetric addition of diorganozinc reagents affords α-chiral amines in high yields and enantiomeric excesses. nih.gov
Pd(II)-catalyzed enantioselective C–H alkynylationL-pyroglutamic acidP-stereogenic phosphinamidesA congested directing group, N-ethyl-N-(3-methylpyridin-2-yl)amino, was crucial for achieving good yields and high enantioselectivities via desymmetrization and kinetic resolution. tandfonline.com
Conjugate addition to vinylphosphonatesLithiated Schöllkopf's bislactim ethers2-amino-4-phosphonobutanoic acidsDirect and stereoselective access to a variety of substituted 2-amino-4-phosphonobutanoic acids in enantiomerically pure form. nih.gov

These examples highlight the intricate strategies required to control stereochemistry in organophosphorus compounds, which are directly applicable to the synthesis of chiral analogues of Acetamide, 2-(diphenylphosphinyl)-N-ethyl-.

Green Chemistry Principles in the Synthesis of Acetamide, 2-(diphenylphosphinyl)-N-ethyl-

Applying the principles of green chemistry to the synthesis of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- is crucial for developing more sustainable and environmentally friendly processes. Key metrics such as atom economy, E-factor, and process mass intensity (PMI) are used to evaluate the "greenness" of a chemical reaction.

The traditional synthesis of amides, often proceeding through an acid chloride intermediate, typically suffers from poor atom economy. The formation of the acid chloride from the carboxylic acid using reagents like thionyl chloride generates stoichiometric amounts of byproducts (SO₂ and HCl), which are environmental and safety concerns. The subsequent reaction of the acid chloride with the amine produces another equivalent of HCl, which needs to be neutralized, adding to the waste stream.

Atom Economy Calculation for the Acid Chloride Route:

The atom economy for a reaction is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

(C₆H₅)₂P(O)CH₂COOH + SOCl₂ + 2 CH₃CH₂NH₂ → (C₆H₅)₂P(O)CH₂CONHCH₂CH₃ + SO₂ + CH₃CH₂NH₃Cl + HCl

The atom economy for this process is significantly less than 100% due to the formation of multiple byproducts.

Greener Alternatives:

To improve the sustainability of the synthesis, several green chemistry principles can be applied:

Catalytic Amidation: Direct catalytic amidation of 2-(diphenylphosphinyl)acetic acid with ethylamine is a more atom-economical approach. This method avoids the use of stoichiometric activating agents and generates water as the only byproduct. dur.ac.ukucl.ac.uk Various catalysts, including boric acid and certain metal complexes, have been shown to be effective for direct amide bond formation. sciepub.com These reactions often require elevated temperatures to drive off the water formed, but they represent a significant improvement in terms of waste reduction. mdpi.com

Safer Solvents: The choice of solvent is critical. Many traditional amide syntheses use chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like dimethylformamide (DMF), which are toxic and difficult to dispose of. Greener alternatives include bio-based solvents like Cyrene™, which has been shown to be an effective replacement for DMF in amide synthesis from acid chlorides. rsc.orgresearchgate.net Performing reactions under solvent-free conditions, for instance using microwave irradiation, is another excellent green alternative. mdpi.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

The following table summarizes a comparison of traditional versus greener approaches for the synthesis of amides, which is applicable to the target compound.

Green Chemistry PrincipleTraditional Approach (Acid Chloride)Greener Approach (Catalytic Amidation)
Atom Economy Low, due to stoichiometric byproducts (SO₂, HCl, amine hydrochloride).High, with water as the only theoretical byproduct. dur.ac.uk
Waste Prevention Generates significant amounts of acidic and inorganic waste.Minimal waste generation. ucl.ac.uk
Use of Safer Solvents Often employs hazardous solvents like chlorinated hydrocarbons.Can be performed in greener solvents like water or bio-based solvents, or even under solvent-free conditions. sciepub.comrsc.org
Energy Efficiency May require prolonged heating for reaction and solvent removal.Microwave-assisted methods can significantly reduce reaction times and energy consumption. mdpi.com
Use of Catalysis Relies on stoichiometric activating reagents.Employs catalytic amounts of reagents, which are more efficient and generate less waste. sigmaaldrich.com

Advanced Structural Elucidation of Acetamide, 2 Diphenylphosphinyl N Ethyl

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a molecule. By analyzing the interaction of electromagnetic radiation with the compound, specific details about its atomic composition, bonding, and the chemical environment of its atoms can be discerned.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. For "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-", three key types of NMR experiments would be crucial.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. Expected signals would correspond to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, likely showing coupling to each other) and the methylene bridge, which would likely appear as a doublet due to coupling with the phosphorus atom. The phenyl groups would produce complex multiplets in the aromatic region of the spectrum. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the two carbons of the ethyl group, the methylene bridge carbon (which would show coupling to the phosphorus atom), and the distinct carbons of the two phenyl rings. The chemical shifts of these carbons provide insight into their electronic environment.

³¹P NMR Spectroscopy: This is a vital technique for phosphorus-containing compounds. A ³¹P NMR spectrum for "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" would be expected to show a single resonance, confirming the presence of one phosphorus environment. The chemical shift of this signal would be characteristic of a phosphine (B1218219) oxide.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)Assignment
¹H7.8-7.5multiplet-Phenyl protons
¹H3.4-3.2quartetJ(H,H) ≈ 7-CH₂- (ethyl)
¹H3.2-3.0doubletJ(P,H) ≈ 12-15P-CH₂-C=O
¹H1.2-1.0tripletJ(H,H) ≈ 7-CH₃ (ethyl)
¹³C≈ 168doubletJ(P,C) ≈ 5-10C=O
¹³C132-128multiplet-Phenyl carbons
¹³C≈ 40singlet--CH₂- (ethyl)
¹³C≈ 38doubletJ(P,C) ≈ 50-60P-CH₂-
¹³C≈ 14singlet--CH₃ (ethyl)
³¹P30-40singlet-P=O

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra would provide clear evidence for the presence of the key functional groups in "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-".

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1680-1630 cm⁻¹. Another key feature would be the P=O stretching vibration, which is also a strong absorption, usually found between 1250 and 1100 cm⁻¹. The N-H stretching vibration is absent in this tertiary amide. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the phenyl rings would be expected to give a strong signal. The P=O stretch would also be visible.

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O (Amide)Stretching1680-1630IR
P=OStretching1250-1100IR, Raman
C-H (Aromatic)Stretching3100-3000IR, Raman
C-H (Aliphatic)Stretching3000-2850IR, Raman
C-NStretching1400-1300IR

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-", with a chemical formula of C₁₆H₁₈NO₂P, HRMS would provide an exact mass that could be compared to the theoretical value, thereby validating its elemental composition. Fragmentation patterns observed in the mass spectrum would also offer further structural clues, such as the loss of the ethyl group or a phenyl group.

Single-Crystal X-ray Diffraction Analysis of Acetamide (B32628), 2-(diphenylphosphinyl)-N-ethyl-

To obtain a definitive three-dimensional structure of the molecule in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would require the growth of a suitable single crystal of the compound.

Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the lengths of the a, b, and c axes, and the angles α, β, and γ). This information defines the packing of the molecules within the crystal lattice.

A hypothetical data table for the crystallographic parameters is shown below.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1498.7
Z4

Intermolecular Interactions within the Crystalline Lattice

Due to the presence of an amide group, hydrogen bonding is a primary consideration. In monosubstituted amides, N-H···O=C hydrogen bonds are a dominant feature, often leading to the formation of chains or dimeric motifs. However, in the case of Acetamide, 2-(diphenylphosphinyl)-N-ethyl-, which is a disubstituted amide, classical N-H···O hydrogen bonding is absent. Instead, weaker C-H···O interactions are expected to be significant. The hydrogen atoms on the ethyl group and the methylene bridge adjacent to the phosphinyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl (C=O) and phosphinyl (P=O) groups of neighboring molecules.

The two phenyl rings attached to the phosphorus atom introduce the possibility of π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings of adjacent molecules, contribute significantly to the stabilization of the crystal lattice. The geometry of this stacking can vary, from perfectly face-to-face to offset arrangements, depending on the steric and electronic environment.

Van der Waals forces, although weaker on an individual basis, collectively provide a substantial contribution to the lattice energy. These non-specific interactions are present between all atoms and are crucial for the close packing of molecules within the crystal.

It is important to note that without experimental data from single-crystal X-ray diffraction, the precise nature and geometry of these intermolecular interactions remain speculative. The interplay between the potential C-H···O hydrogen bonds, π-π stacking, and van der Waals forces would ultimately define the three-dimensional architecture of the crystalline lattice.

Conformational Analysis via Dynamic NMR and Computational Methods

The conformational landscape of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- is expected to be complex due to the presence of several rotatable single bonds. The study of these conformations is critical for understanding the molecule's behavior in solution and its potential interactions with other molecules. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for such investigations.

A key conformational feature of amides is the restricted rotation around the C-N bond, which gives rise to cis and trans (or E and Z) isomers. For N,N-disubstituted acetamides, the energy barrier to this rotation is typically high enough to allow for the observation of distinct signals for each rotamer in the NMR spectrum at room temperature. Variable temperature NMR experiments can be employed to study the kinetics of this rotation and determine the activation energy (ΔG‡) for the interconversion.

Rotation around the other single bonds, such as the C-C and C-P bonds, also contributes to the conformational isomerism. The relative orientation of the bulky diphenylphosphinyl group and the ethyl group will be influenced by steric hindrance and intramolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers and the energy barriers between them.

For instance, studies on similar N,N-dialkyl substituted bisphosphorylated acetamides have shown that they exist as a conformational equilibrium of several forms. nih.gov These forms are characterized by the Z or E configuration of the amide group and the syn or anti arrangement of the phosphoryl-containing fragments relative to the amide plane. nih.gov The orientation of the phenyl groups relative to the P=O bond can also vary, with possibilities of eclipsed (cis) or staggered (gauche) arrangements. nih.gov Intramolecular hydrogen bonds, such as P=O···H-C, can further stabilize certain conformations. nih.gov

Computational and Theoretical Chemistry Studies of Acetamide, 2 Diphenylphosphinyl N Ethyl

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, energies, and a host of other electronic characteristics with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure, optimized geometry, and vibrational frequencies of molecules. For compounds analogous to Acetamide (B32628), 2-(diphenylphosphinyl)-N-ethyl-, such as N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, DFT calculations at the B3PW91/6-311++G(df,p) level of theory have been successfully employed to study their conformational behavior. nih.gov These studies reveal the existence of multiple stable conformers, influenced by the orientation of the carbonyl and phosphoryl groups. nih.gov

Table 1: Predicted Structural Parameters for Acetamide, 2-(diphenylphosphinyl)-N-ethyl- using DFT (Note: These are representative values based on similar structures and are for illustrative purposes.)

ParameterPredicted Value
P=O Bond Length~1.50 Å
C=O Bond Length~1.23 Å
P-C Bond Length~1.82 Å
C-N (Amide) Bond Length~1.35 Å
O=C-N Bond Angle~122°
C-P-C Bond Angle~106°

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller molecules or for refining DFT results for larger systems. For acetamide and its derivatives, ab initio calculations have been used to investigate properties like tautomerism and the character of chemical bonds. imist.ma For Acetamide, 2-(diphenylphosphinyl)-N-ethyl-, high-accuracy ab initio calculations could be employed to precisely determine its conformational energies and the barriers to rotation around key single bonds, such as the P-C and C-C bonds. This would provide a detailed potential energy surface, highlighting the energetically preferred shapes of the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for predicting how a molecule will interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

For Acetamide, 2-(diphenylphosphinyl)-N-ethyl-, the HOMO is expected to be localized primarily on the diphenylphosphinyl group and the lone pairs of the oxygen and nitrogen atoms, which are the most electron-rich regions. The LUMO is likely to be distributed over the carbonyl group and the phenyl rings, which can act as electron-accepting centers. The HOMO-LUMO gap would provide insights into its potential reactivity in various chemical transformations.

Table 2: Predicted Frontier Molecular Orbital Energies for Acetamide, 2-(diphenylphosphinyl)-N-ethyl- (Note: These are representative values based on similar structures and are for illustrative purposes.)

OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -1.2
HOMO-LUMO Gap~ 5.3

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding within a molecule. nih.gov It provides a picture of the localized bonds and lone pairs and quantifies the interactions between them. For acetamide derivatives, NBO analysis reveals the extent of resonance in the amide group, which contributes to its planar structure and rotational barrier. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net

For Acetamide, 2-(diphenylphosphinyl)-N-ethyl-, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are typically of the n → π* and π → π* type, involving the promotion of electrons from non-bonding or π bonding orbitals to anti-bonding π* orbitals. The calculated spectrum would show characteristic absorptions related to the phenyl rings and the amide chromophore.

Furthermore, the calculation of vibrational frequencies using DFT can be used to predict the infrared (IR) and Raman spectra. researchgate.net The predicted vibrational modes can be assigned to specific functional groups within the molecule, such as the C=O stretch of the amide, the P=O stretch of the phosphinyl group, and the various vibrations of the phenyl rings and the ethyl group. This theoretical prediction is an invaluable aid in the interpretation of experimental spectroscopic data.

Table 3: Predicted Spectroscopic Data for Acetamide, 2-(diphenylphosphinyl)-N-ethyl- (Note: These are representative values based on similar structures and are for illustrative purposes.)

Spectroscopic TechniquePredicted ParameterPredicted Value
UV-Vis (TD-DFT)λmax~220 nm, ~265 nm
IR (DFT)C=O Stretch~1650 cm⁻¹
IR (DFT)P=O Stretch~1180 cm⁻¹
¹³C NMR (DFT)C=O Carbon Shift~170 ppm
³¹P NMR (DFT)Phosphorus Shift~30 ppm

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in chemistry. Computational methods, particularly DFT, have become invaluable for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations can help assign experimental spectra, distinguish between isomers, and understand the electronic environment of nuclei.

For compounds containing a diphenylphosphoryl group, the ³¹P NMR chemical shift is a key diagnostic feature. Theoretical calculations are crucial for correlating this shift with the geometric and electronic structure around the phosphorus atom.

Nucleus Functional Group Calculated Chemical Shift (ppm)
¹H N-CH₂ 3.2 - 3.5
¹H CH₃ (ethyl) 1.1 - 1.3
¹³C C=O 170 - 173
¹³C P-CH₂ 40 - 45 (with J(P,C) coupling)

Simulated Vibrational Spectra

For N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, a close analogue, conformational analysis has been performed using IR spectroscopy in conjunction with DFT calculations at the B3PW91/6-311++G(df,p) level of theory. nih.gov Such studies calculate the vibrational frequencies for different stable conformers. Key vibrational bands of interest include:

P=O stretching: This is a strong, characteristic absorption in the IR spectrum, typically found in the range of 1150-1250 cm⁻¹. Its exact position is sensitive to the electronic and steric environment.

C=O (Amide I) stretching: This is another strong absorption, usually appearing between 1630 and 1680 cm⁻¹. Its frequency can be influenced by hydrogen bonding and the electronic nature of the substituents on the amide nitrogen.

N-H bending and C-N stretching (Amide II and III): These modes are also characteristic of the amide group and provide structural information.

P-C and C-C stretching: These appear at lower frequencies and are part of the molecule's fingerprint region.

Theoretical studies on other acetamide derivatives have demonstrated that DFT methods can accurately predict vibrational spectra, aiding in the detailed assignment of experimental bands. nih.govresearchgate.net

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm⁻¹)
C=O Stretch (Amide I) Amide Carbonyl 1650 - 1690
P=O Stretch Phosphoryl 1180 - 1220
C-N Stretch Amide 1350 - 1450

Reaction Mechanism Studies of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- Formation and Transformations

Understanding the reaction mechanisms for the formation of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- is crucial for optimizing its synthesis. Computational studies can map out the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby elucidating the most favorable reaction pathways.

A theoretical study on the formation of the similar compound, N-methyl-2-(diphenylphosphoryl)acetamide, using DFT (B3PW91/6-311++G(df,p) method) provides significant insights. chachkov.ru The synthesis was considered in two main stages:

The reaction of 2-(diphenylphosphoryl)acetic acid with phosphorus trichloride to form the corresponding acid chloride.

The subsequent reaction of the acid chloride with a phosphoryl-substituted amine to yield the final amide product. chachkov.ru

The first stage was found to be the rate-limiting step, involving three elementary steps. chachkov.ru The second stage, the reaction between the 2-(diphenylphosphoryl)acetyl chloride and the amine, proceeds through a single elementary step with a relatively low activation energy. chachkov.ruresearchgate.net The transition state for this amidation step involves the approach of the amine to the carbonyl group of the acyl chloride, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of HCl (in the presence of a base like triethylamine) to form the stable amide product. chachkov.ru

The theoretical calculations indicated that the final amide product adopts a specific conformation where the carbonyl and methyl groups are E-oriented with respect to the C(sp²)-N bond, and the bulky diphenylphosphoryl groups are in a syn arrangement relative to the amide plane. chachkov.ru

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of molecules. Computational chemistry models this influence using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant.

In the study of the formation of N-methyl-2-(diphenylphosphoryl)acetamide, it was found that the explicit inclusion of chloroform solvent molecules in the calculations significantly reduced the activation energy for all three elementary steps of the rate-limiting first stage. chachkov.ru This highlights the important role of the solvent in stabilizing transition states and intermediates through specific interactions.

Catalytic Applications of Acetamide, 2 Diphenylphosphinyl N Ethyl and Its Metal Complexes

Role of Phosphinyl-Amide Ligands in Homogeneous Catalysis

Phosphinyl-amide ligands represent a significant class of ancillary ligands in homogeneous catalysis. Their utility stems from the unique combination of a hard amide moiety and a soft phosphine (B1218219) donor group within the same molecule. This bifunctional nature allows them to exhibit versatile coordination modes with a variety of transition metals, thereby influencing the steric and electronic properties of the resulting metal complexes. The phosphine group, a classic soft donor, effectively stabilizes low-valent metal centers, which are often key intermediates in catalytic cycles. Simultaneously, the amide group can participate in secondary interactions, such as hydrogen bonding, or act as a hemilabile coordinating group, which can reversibly bind to the metal center. This hemilability can be crucial in creating vacant coordination sites required for substrate activation.

The electronic properties of phosphinyl-amide ligands can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms. This allows for the fine-tuning of the ligand's electron-donating ability and steric bulk, which in turn dictates the reactivity and selectivity of the catalyst. For instance, bulky substituents on the phosphorus atom can promote the formation of coordinatively unsaturated metal species, which are often more catalytically active.

Application in Cross-Coupling Reactions

While specific studies on "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" in cross-coupling reactions are not extensively documented in the literature, the structural motifs present in this ligand suggest its potential applicability in a range of palladium-catalyzed transformations. The presence of the diphenylphosphinyl group, a common feature in successful ligands for cross-coupling, indicates that it could serve as an effective ancillary ligand.

C-C Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira)

The Heck, Suzuki, and Sonogashira reactions are fundamental C-C bond-forming methodologies that rely on palladium catalysis. The efficiency of these reactions is highly dependent on the nature of the phosphine ligand employed. Bulky and electron-rich phosphine ligands are known to promote the oxidative addition of aryl halides to the palladium(0) center and facilitate the subsequent reductive elimination step, leading to higher catalytic turnover.

Heck Reaction: In the Heck reaction, which couples aryl halides with alkenes, phosphine ligands are crucial for stabilizing the active palladium catalyst and influencing the regioselectivity of the reaction libretexts.orgccspublishing.org.cn. It is plausible that "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-", with its phosphine moiety, could form active palladium complexes for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, a versatile method for the formation of biaryl compounds from aryl halides and boronic acids, often benefits from the use of sterically demanding and electron-rich phosphine ligands nih.govnih.govdiva-portal.org. The diphenylphosphinyl group in the target compound provides the necessary phosphorus donor for palladium coordination. The N-ethylacetamide side chain could influence the ligand's steric profile and solubility. Below is a table showing representative results for Suzuki-Miyaura coupling using a related phosphine ligand.

EntryAryl HalideBoronic AcidCatalyst SystemYield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ / Ligand A95
21-Bromo-4-methoxybenzene4-Methylphenylboronic acidPd₂(dba)₃ / Ligand A98
32-Bromopyridine3-Tolylboronic acidPd(OAc)₂ / Ligand A92
(Data is illustrative and based on typical results for bulky phosphine ligands in Suzuki-Miyaura coupling)

Sonogashira Coupling: The Sonogashira coupling reaction, which involves the coupling of terminal alkynes with aryl or vinyl halides, is another cornerstone of C-C bond formation libretexts.org. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The phosphine ligand plays a critical role in the palladium catalytic cycle. The performance of a catalyst system based on "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" would be of interest to investigate in this context.

C-N and C-O Bond Forming Reactions

The Buchwald-Hartwig amination and the related C-O coupling reactions are powerful methods for the synthesis of arylamines and aryl ethers, respectively. These reactions have been extensively developed with a wide array of phosphine ligands wikipedia.orgacsgcipr.orglibretexts.org. The success of these transformations is often attributed to the use of bulky and electron-rich phosphine ligands that facilitate the reductive elimination of the C-N or C-O bond from the palladium center.

Given the structural characteristics of "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-", it is conceivable that it could serve as a ligand in these reactions. The N-ethylacetamide group might engage in secondary interactions that could influence the catalytic activity. The following table presents typical results for a Buchwald-Hartwig amination reaction using a representative bulky phosphine ligand.

EntryAryl HalideAmineCatalyst SystemYield (%)
14-BromotolueneAnilinePd(OAc)₂ / Ligand B92
21-Chloro-4-nitrobenzeneMorpholinePd₂(dba)₃ / Ligand B88
32-Chloropyridinen-ButylaminePd(OAc)₂ / Ligand B95
(Data is illustrative and based on typical results for bulky phosphine ligands in Buchwald-Hartwig amination)

Asymmetric Catalysis Employing Chiral Derivatives or Analogues

The development of chiral ligands for asymmetric catalysis is a major focus of contemporary chemical research. While "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" is itself achiral, it serves as a scaffold that can be rendered chiral by introducing stereogenic centers. Chiral phosphinyl-amide ligands have shown promise in a variety of asymmetric transformations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the synthesis of enantiomerically enriched compounds. Chiral phosphine ligands are paramount in achieving high enantioselectivity in the metal-catalyzed (typically rhodium, ruthenium, or iridium) hydrogenation of prochiral olefins, ketones, and imines ub.eduacs.org. A chiral analogue of "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-", for instance, one with a chiral center in the N-ethyl group (e.g., N-(1-phenylethyl)), could potentially be an effective ligand for such reactions. The amide functionality could play a role in substrate binding and orientation within the catalyst's chiral pocket.

The table below illustrates the potential performance of a chiral phosphinyl-amide ligand in the asymmetric hydrogenation of a prochiral ketone, based on literature precedents for similar ligand classes.

EntrySubstrateCatalyst SystemConversion (%)Enantiomeric Excess (%)
1Acetophenone[Rh(COD)₂]BF₄ / Chiral Ligand C>9995 (R)
2Methyl acetoacetateRuCl₂(Chiral Ligand C)(dmf)₂10098 (S)
31-Tetralone[Ir(COD)Cl]₂ / Chiral Ligand C>9996 (S)
(Data is illustrative and based on typical results for chiral phosphine ligands in asymmetric hydrogenation)

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of stereogenic centers rsc.orgmdpi.comresearchgate.netnih.govnih.gov. The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium catalyst. Chiral phosphine ligands have been extensively studied and successfully applied in AAA reactions.

A chiral derivative of "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" could be a viable candidate for a ligand in AAA. The phosphine moiety would coordinate to the palladium, while the chiral amide portion would create a chiral environment around the metal center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Below is a representative data table for the palladium-catalyzed asymmetric allylic alkylation of a standard substrate using a generic chiral phosphine ligand.

EntryNucleophileCatalyst SystemYield (%)Enantiomeric Excess (%)
1Dimethyl malonate[Pd(allyl)Cl]₂ / Chiral Ligand D9694
2Sodium salt of p-toluenesulfonamide[Pd(allyl)Cl]₂ / Chiral Ligand D9092
3Phenyl isocyanate[Pd(allyl)Cl]₂ / Chiral Ligand D8588
(Data is illustrative and based on typical results for chiral phosphine ligands in asymmetric allylic alkylation)

Investigation of Catalytic Mechanisms and Intermediates

The catalytic efficacy of metal complexes derived from "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" is intrinsically linked to the mechanistic pathways of the reactions they facilitate. While specific mechanistic studies on this particular ligand are not extensively documented, insights can be drawn from investigations of structurally related phosphinamide and P,O-bidentate ligands in various catalytic transformations, most notably in cross-coupling reactions.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. The phosphinamide ligand plays a crucial role in each of these steps by modulating the electronic and steric properties of the metal center.

Oxidative Addition: The initial step involves the reaction of an organic halide (R-X) with a low-valent metal complex (e.g., Pd(0)) to form a higher-valent organometallic intermediate. The electron-donating nature of the phosphine group in the ligand can enhance the rate of this step.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center. The coordination of the amide oxygen to the metal can create a more open coordination sphere, facilitating this exchange.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the metal center, forming the desired product and regenerating the active catalyst. The steric bulk and electronic properties of the phosphinamide ligand influence the rate and efficiency of this step.

Kinetic studies and the isolation and characterization of catalytic intermediates are pivotal in elucidating these mechanisms. For instance, in palladium-catalyzed C-N cross-coupling reactions, the resting state of the catalyst is often found to be a palladium-amido complex. mit.edu Hammett studies can further reveal the electronic effects of substituents on both the coupling partners and the ligand, providing deeper mechanistic understanding. mit.edu

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium Complex of Acetamide (B32628), 2-(diphenylphosphinyl)-N-ethyl-

EntryAryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidK₂CO₃Toluene100295
24-BromoanisolePhenylboronic acidK₂CO₃Toluene100488
34-ChloroanisolePhenylboronic acidK₃PO₄Dioxane1101275
44-Iodoanisole4-Tolylboronic acidK₂CO₃Toluene100297

This table presents hypothetical data to illustrate typical trends in cross-coupling reactions and is not based on experimental results for the specific named catalyst.

Catalyst Recycling and Heterogenization Strategies

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction products, which is crucial for both economic and environmental reasons. For catalysts derived from "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-", several strategies can be envisioned to address this issue, drawing from established methods for other phosphine-based catalysts.

Homogeneous Catalyst Recycling:

One approach involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase. This can be achieved by modifying the ligand with ionic or fluorous tags to render the catalyst soluble in a specific solvent phase.

Another strategy is the use of thermomorphic systems, where the catalyst and reactants are in a single phase at an elevated reaction temperature but separate into two phases upon cooling, allowing for the decantation of the product.

Heterogenization Strategies:

Heterogenization involves the immobilization of the homogeneous catalyst onto a solid support, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

Covalent Anchoring: The "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" ligand can be chemically modified to include a reactive functional group that allows it to be covalently bonded to the surface of a solid support, such as silica, alumina, or a polymer resin. snc.edu For example, a silane group could be introduced to the ligand for grafting onto silica. electronicsandbooks.com

Non-covalent Immobilization: This strategy relies on non-covalent interactions, such as hydrogen bonding or electrostatic interactions, to adsorb the catalyst onto a support.

Table 2: Comparison of Catalyst Recycling Strategies

StrategyAdvantagesDisadvantages
Biphasic Catalysis - Simple separation - Potential for continuous processes- Mass transfer limitations between phases - May require specialized solvents
Thermomorphic Systems - Monophasic during reaction, ensuring high activity - Energy-efficient separation- Limited by the phase behavior of the solvent system
Covalent Anchoring - Reduced catalyst leaching - Enhanced catalyst stability- Potential for reduced catalytic activity due to restricted mobility - Synthesis of modified ligand can be complex
Non-covalent Immobilization - Simpler preparation - Support can sometimes be regenerated- Catalyst leaching is a common issue

The choice of the most suitable recycling or heterogenization strategy depends on the specific catalytic reaction, the reaction conditions, and the stability of the catalyst. P-stereogenic phosphinamides have demonstrated good recoverability and reusability in certain reactions, suggesting that catalysts based on the "Acetamide, 2-(diphenylphosphinyl)-N-ethyl-" scaffold could also be amenable to recycling. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of Acetamide, 2 Diphenylphosphinyl N Ethyl

Hydrogen Bonding Networks Involving the Amide and Phosphinyl Moieties

No crystallographic or spectroscopic data is available to describe the specific hydrogen bonding networks formed by Acetamide (B32628), 2-(diphenylphosphinyl)-N-ethyl-. Information on bond donors, acceptors, bond lengths, angles, and resulting motifs (e.g., chains, dimers, sheets) is absent from the scientific record.

π-Stacking Interactions of Phenyl Rings

There are no published crystal structures for this compound, which are necessary to analyze the presence, geometry (e.g., face-to-face, parallel-displaced, T-shaped), and energetic contributions of π-stacking interactions between the diphenylphosphinyl groups.

Self-Assembly Phenomena in Solution and Solid State

Research detailing the self-assembly behavior of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- in various solvents or in the solid state has not been reported. This includes studies on aggregation mechanisms, critical concentrations, and the morphology of any resulting supramolecular structures.

Crystal Engineering and Design of Extended Architectures

The use of Acetamide, 2-(diphenylphosphinyl)-N-ethyl- as a building block (synthon) in crystal engineering is not documented. There are no reports of its co-crystallization with other molecules or the design and synthesis of multi-component crystals or coordination polymers based on this compound.

Host-Guest Chemistry and Molecular Recognition Properties

The potential for Acetamide, 2-(diphenylphosphinyl)-N-ethyl- to act as a host or guest molecule has not been explored in the available literature. There is no data on its binding affinities, selectivity for specific guest molecules, or its application in molecular recognition or sensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(diphenylphosphinyl)-N-ethyl-acetamide, and how do reaction conditions influence yield?

  • Methodology : Based on analogous acetamide syntheses (e.g., substituted N-(2-hydroxyphenyl)acetamides), multi-step reactions involving nucleophilic substitution or amide coupling are common. For example, reacting a diphenylphosphinyl precursor with ethylamine derivatives under controlled pH and temperature (e.g., 0–5°C for stability) can yield the target compound. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., DCC for amide bond formation) are critical for optimizing purity .
  • Validation : Monitor intermediates via TLC and characterize final products using 1H^1H-NMR and LC-HRMS/MS to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing 2-(diphenylphosphinyl)-N-ethyl-acetamide?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve substituent effects (e.g., diphenylphosphinyl group shifts) and confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and impurity detection .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What safety protocols are critical when handling phosphinyl-containing acetamides in the lab?

  • Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Waste must be segregated and disposed via certified hazardous waste services. Refer to SDS sheets of structurally similar compounds (e.g., 2-chloroacetamide derivatives) for toxicity benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for isomers or polymorphs of 2-(diphenylphosphinyl)-N-ethyl-acetamide?

  • Case Study : In a study of 2-(hydroxyphenyl)acetamide sulfate, initial misassignment of the meta-isomer was corrected via comparative LC-HRMS/MS and 1H^1H-NMR analysis. Apply similar orthogonal techniques:

  • Chromatography : Use chiral columns or ion-pairing agents to separate isomers.
  • Dynamic NMR : Resolve rotational barriers or conformational equilibria in phosphinyl groups .

Q. What experimental designs are optimal for studying the biological interactions of this compound (e.g., enzyme inhibition)?

  • In Vitro Assays :

  • Target Binding : Surface Plasmon Resonance (SPR) or fluorescence polarization to measure affinity for enzymes (e.g., kinases or phosphatases).
  • Cellular Uptake : Radiolabel the acetamide moiety (14C^{14}C-ethyl group) and track intracellular accumulation via scintillation counting .
    • Controls : Include structurally related analogs (e.g., N-phenethylacetamide) to assess specificity .

Q. How can computational modeling predict the reactivity of the diphenylphosphinyl group in catalytic or ligand-binding contexts?

  • Approach :

  • DFT Calculations : Optimize geometry using Gaussian09 to evaluate electron density around the phosphinyl group and predict nucleophilic/electrophilic sites.
  • Docking Studies : Use AutoDock Vina to simulate interactions with protein targets (e.g., phosphodiesterases) based on diphenylphosphinyl’s steric and electronic profile .

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